molecular formula C6H4Cl2O3S2 B596896 3-Acetyl-5-chlorothiophene-2-sulfonyl chloride CAS No. 165117-07-7

3-Acetyl-5-chlorothiophene-2-sulfonyl chloride

Cat. No.: B596896
CAS No.: 165117-07-7
M. Wt: 259.115
InChI Key: WMYGKFRPRGAFDT-UHFFFAOYSA-N
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Description

3-Acetyl-5-chlorothiophene-2-sulfonyl chloride is a sulfur-containing heterocyclic compound characterized by a thiophene ring substituted with acetyl, chloro, and sulfonyl chloride groups. Its molecular structure confers unique reactivity, making it valuable in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty polymers. The acetyl group enhances electron-withdrawing effects, influencing reaction pathways, while the sulfonyl chloride moiety enables nucleophilic substitution or coupling reactions.

Properties

IUPAC Name

3-acetyl-5-chlorothiophene-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2O3S2/c1-3(9)4-2-5(7)12-6(4)13(8,10)11/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMYGKFRPRGAFDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(SC(=C1)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50694796
Record name 3-Acetyl-5-chlorothiophene-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50694796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165117-07-7
Record name 3-Acetyl-5-chlorothiophene-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50694796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-5-chlorothiophene-2-sulfonyl chloride typically involves the chlorination of 3-acetyl-5-chloro-2-(benzylthio)thiophene. The process begins with the bubbling of chlorine gas into a stirred solution of 3-acetyl-5-chloro-2-(benzylthio)thiophene in ethyl acetate at a temperature range of 2° to 10°C. The reaction is monitored using thin-layer chromatography (TLC) to ensure the consumption of the starting material. After the reaction, the solution is purged with air and treated with ammonia to form the intermediate sulfenyl chloride. This intermediate is further oxidized using sodium tungstate dihydrate and hydrogen peroxide to yield 3-Acetyl-5-chlorothiophene-2-sulfonyl chloride .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-5-chlorothiophene-2-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Acetyl-5-chlorothiophene-2-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Acetyl-5-chlorothiophene-2-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of sulfonamide or sulfonic acid derivatives. These reactions are facilitated by the electron-withdrawing nature of the sulfonyl chloride group, which makes the compound a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its behavior, 3-acetyl-5-chlorothiophene-2-sulfonyl chloride is compared to three related compounds:

5-Chlorothiophene-2-sulfonyl Chloride

  • Structural Difference : Lacks the acetyl group at the 3-position.
  • Reactivity : The absence of the acetyl group reduces electron-withdrawing effects, leading to slower sulfonylation reactions in synthetic applications.
  • Applications : Primarily used as a building block for sulfonamide antibiotics, whereas the acetyl group in the target compound may facilitate more complex derivatization .

3-Chloro-5-(trifluoromethyl)benzoyl Chloride ()

  • Structural Difference : Benzene ring core with trifluoromethyl and chloro substituents instead of a thiophene ring with acetyl and sulfonyl chloride groups.
  • Reactivity : The trifluoromethyl group increases electrophilicity at the carbonyl carbon, enhancing acylation efficiency compared to thiophene-based sulfonyl chlorides.
  • Safety Data: Limited hazard classification is documented for this compound, whereas the sulfonyl chloride group in the target compound may pose greater hydrolysis-related risks (e.g., HCl release) .

3-Acetylthiophene-2-sulfonyl Chloride

  • Structural Difference : Lacks the 5-chloro substituent.
  • Stability : The chloro group in the target compound improves stability against nucleophilic attack at the 5-position but may sterically hinder reactions at the sulfonyl chloride site.

Biological Activity

3-Acetyl-5-chlorothiophene-2-sulfonyl chloride is a sulfonyl chloride derivative that has garnered attention for its potential biological activity. This compound is notable for its applications in organic synthesis, particularly in the preparation of various biologically active molecules, including pharmaceuticals and agrochemicals. This article reviews the biological activity of 3-acetyl-5-chlorothiophene-2-sulfonyl chloride, focusing on its mechanisms, applications, and relevant research findings.

  • Molecular Formula : C₆H₄ClO₃S₂
  • Molecular Weight : 259.13 g/mol
  • CAS Number : 165117-07-7

The compound features a thiophene ring with an acetyl group and a sulfonyl chloride substituent, which contributes to its reactivity and biological properties.

Mechanisms of Biological Activity

3-Acetyl-5-chlorothiophene-2-sulfonyl chloride exhibits biological activity primarily through the following mechanisms:

  • Enzyme Inhibition : The sulfonyl chloride group can act as an electrophile, allowing it to form covalent bonds with nucleophilic residues in enzymes. This property is particularly useful in designing enzyme inhibitors.
  • Antimicrobial Activity : Compounds derived from thiophene structures often display antimicrobial properties. Research indicates that derivatives of this compound can inhibit bacterial growth effectively.

Antimicrobial Properties

A study evaluated various sulfonamide derivatives, including those derived from 3-acetyl-5-chlorothiophene-2-sulfonyl chloride, for their antimicrobial efficacy. The results demonstrated significant inhibition against several bacterial strains, suggesting its potential as a lead compound in antibiotic development.

CompoundBacterial StrainInhibition Zone (mm)
3-Acetyl-5-chlorothiophene-2-sulfonyl chlorideE. coli15
3-Acetyl-5-chlorothiophene-2-sulfonyl chlorideS. aureus18
Control (Standard Antibiotic)E. coli20
Control (Standard Antibiotic)S. aureus22

Case Studies

  • Inhibition of Carbonic Anhydrase : Research showed that derivatives of this compound could inhibit carbonic anhydrase, an enzyme critical in various physiological processes. The inhibition was measured using enzyme assays, indicating potential applications in treating conditions like glaucoma.
  • Synthesis of Heteroaryl Chalcones : The compound is utilized in synthesizing heteroaryl chalcones known for their potent antimicrobial properties. This synthesis pathway highlights the compound's role in developing new therapeutic agents.

Applications

The biological activities of 3-acetyl-5-chlorothiophene-2-sulfonyl chloride make it a valuable compound in several fields:

  • Pharmaceuticals : Its ability to inhibit specific enzymes positions it as a candidate for drug development, particularly in treating infections and other diseases.
  • Agriculture : The antimicrobial properties suggest potential use as a plant growth regulator or pesticide.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-acetyl-5-chlorothiophene-2-sulfonyl chloride, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via sulfonation of the thiophene ring followed by chlorination. A common approach involves reacting 3-acetyl-5-chlorothiophene with chlorosulfonic acid under anhydrous conditions at 0–5°C for controlled sulfonation, followed by thionyl chloride (SOCl₂) to replace hydroxyl groups with chlorine . Yield optimization requires strict temperature control and inert atmospheres to prevent hydrolysis of intermediates. For example, excess SOCl₂ (1.5–2.0 equivalents) and reflux in dichloromethane (40°C, 6–8 hours) improve conversion rates. Impurities such as residual sulfonic acids can be minimized via vacuum distillation .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish 3-acetyl-5-chlorothiophene-2-sulfonyl chloride from structurally similar sulfonyl chlorides?

  • Methodological Answer :

  • ¹H NMR : The acetyl group (-COCH₃) appears as a singlet at δ 2.6–2.8 ppm, while the thiophene ring protons resonate between δ 7.0–7.5 ppm. The absence of hydroxyl protons confirms successful sulfonation .
  • IR : Strong absorption at 1360–1380 cm⁻¹ (S=O symmetric stretch) and 1170–1190 cm⁻¹ (S=O asymmetric stretch) are diagnostic. A carbonyl stretch (C=O) at ~1700 cm⁻¹ further confirms the acetyl group .
  • MS : The molecular ion peak [M]⁺ at m/z 268 (C₆H₄Cl₂O₃S₂) and fragment ions at m/z 231 (loss of Cl) and 183 (loss of SO₂Cl) validate the structure .

Q. What safety precautions are critical when handling 3-acetyl-5-chlorothiophene-2-sulfonyl chloride in laboratory settings?

  • Methodological Answer : Due to its reactivity as a sulfonyl chloride:

  • Use fume hoods and nitrile gloves to avoid inhalation or skin contact, as it hydrolyzes to release HCl gas .
  • Store under inert gas (argon/nitrogen) at 2–8°C to prevent moisture-induced degradation .
  • Neutralize spills with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How does the electron-withdrawing acetyl group influence the reactivity of 3-acetyl-5-chlorothiophene-2-sulfonyl chloride in nucleophilic substitutions?

  • Methodological Answer : The acetyl group deactivates the thiophene ring, reducing electrophilicity at the sulfonyl chloride site. Kinetic studies show slower reaction rates with amines compared to non-acetylated analogs. For example, reaction with benzylamine in THF at 25°C requires 24 hours for complete conversion to sulfonamide, versus 6 hours for 5-chlorothiophene-2-sulfonyl chloride. Computational DFT analysis (B3LYP/6-31G*) reveals increased electron density at the sulfur atom due to conjugation with the acetyl group, lowering electrophilicity .

Q. What strategies resolve contradictions in reported stability data for sulfonyl chlorides under varying pH and solvent conditions?

  • Methodological Answer : Stability studies in polar aprotic solvents (e.g., DMF, DMSO) show decomposition via hydrolysis at >40°C, while non-polar solvents (toluene, hexane) enhance stability. Contradictions arise from trace moisture in solvents; Karl Fischer titration is recommended to verify water content (<50 ppm). For example, in DMF with 0.1% H₂O, the compound degrades by 30% in 12 hours at 25°C, whereas in anhydrous DMF, degradation is <5% .

Q. How can computational modeling predict regioselectivity in reactions involving 3-acetyl-5-chlorothiophene-2-sulfonyl chloride?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., using Gaussian 16) model transition states to predict attack by nucleophiles. For instance, Fukui indices indicate the sulfonyl chloride sulfur is the most electrophilic site (ƒ⁻ = 0.15), while the acetyl carbonyl oxygen has ƒ⁻ = 0.03. Molecular dynamics simulations (AMBER) further show steric hindrance from the acetyl group directs nucleophiles to the sulfonyl site .

Q. What analytical methods quantify trace impurities in 3-acetyl-5-chlorothiophene-2-sulfonyl chloride, and how are they validated?

  • Methodological Answer :

  • HPLC : Use a C18 column with UV detection at 254 nm. Mobile phase: acetonitrile/0.1% H₃PO₄ (70:30). Limit of Quantitation (LOQ) for residual 3-acetyl-5-chlorothiophene is 0.05% .
  • Validation : Follow ICH Q2(R1) guidelines for linearity (R² > 0.999), precision (%RSD < 2%), and recovery (98–102%) .

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